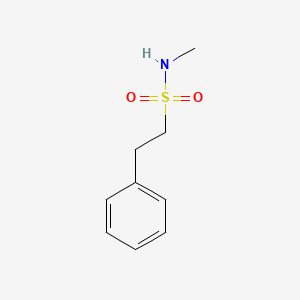
Benzeneethanesulfonamide, N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneethanesulfonamide, N-methyl- is an organic compound with the molecular formula C9H13NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring and an ethane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanesulfonamide, N-methyl- typically involves the reaction of benzeneethanesulfonyl chloride with N-methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5CH2CH2SO2Cl+CH3NH2→C6H5CH2CH2SO2NHCH3+HCl
Industrial Production Methods: Industrial production of Benzeneethanesulfonamide, N-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with efficient mixing and temperature control to maintain the desired reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: Benzeneethanesulfonamide, N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzeneethanesulfonic acid.
Reduction: Benzeneethaneamine.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzeneethanesulfonamide, N-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes involved in disease pathways.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzeneethanesulfonamide, N-methyl- involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition disrupts the enzyme’s normal function, leading to various biological effects, such as reduced tumor growth in cancer cells.
Comparación Con Compuestos Similares
Benzeneethanesulfonamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.
N-Methylbenzenesulfonamide: Similar structure but with a different alkyl chain length.
Sulfanilamide: A simpler sulfonamide with a different substitution pattern on the benzene ring.
Uniqueness: Benzeneethanesulfonamide, N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methyl group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
95339-74-5 |
|---|---|
Fórmula molecular |
C9H13NO2S |
Peso molecular |
199.27 g/mol |
Nombre IUPAC |
N-methyl-2-phenylethanesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-10-13(11,12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Clave InChI |
SRESMQYZCCSHOY-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















